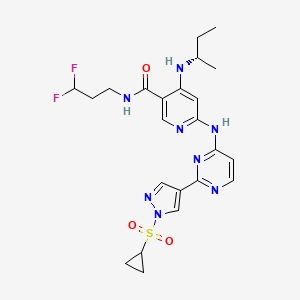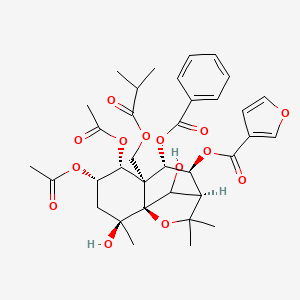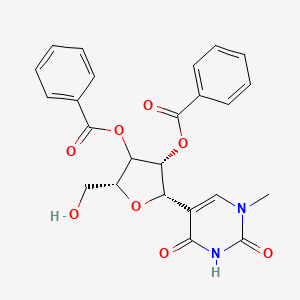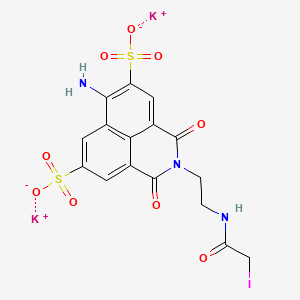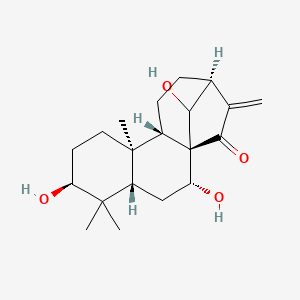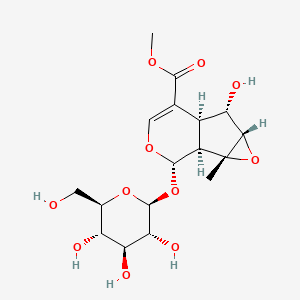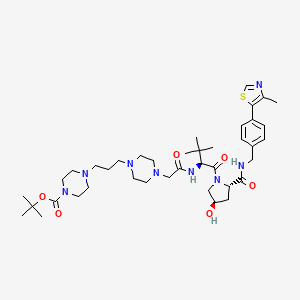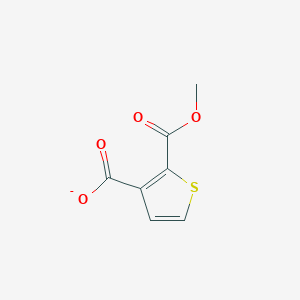
Loloatin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Loloatin B is a cyclic decapeptide antibiotic produced by certain strains of the bacterium Brevibacillus laterosporus. This compound has garnered significant interest due to its potent antimicrobial properties, particularly against gram-positive bacteria. This compound is part of a family of related compounds, including loloatins A, C, and D, which share similar structural features but differ in their specific amino acid sequences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of loloatin B involves the assembly of a linear decapeptide followed by cyclization. The linear peptide is typically synthesized using solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. The coupling reactions are facilitated by reagents such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). After the assembly of the linear peptide, cyclization is achieved using reagents like O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIEA) in a suitable solvent .
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using Brevibacillus laterosporus strains. The bacteria are cultured in nutrient-rich media, and the production of this compound is induced under specific conditions. The compound is then extracted from the culture broth using solvent extraction techniques and purified using chromatographic methods such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Loloatin B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Substitution: Substitution reactions can occur at specific amino acid residues, leading to the formation of analogs with altered properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different biological activities and properties compared to the parent compound .
Scientific Research Applications
Loloatin B has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound for studying peptide synthesis and cyclization techniques.
Biology: The compound is studied for its antimicrobial properties and its potential use in combating antibiotic-resistant bacteria.
Medicine: this compound is being investigated for its potential therapeutic applications, particularly as an antibiotic for treating infections caused by gram-positive bacteria.
Industry: The compound’s antimicrobial properties make it a candidate for use in various industrial applications, such as preservatives and disinfectants
Mechanism of Action
Loloatin B exerts its antimicrobial effects by targeting the bacterial cell membrane. It disrupts the integrity of the membrane, leading to cell lysis and death. The compound interacts with membrane lipids and proteins, causing increased permeability and leakage of cellular contents. This mechanism is similar to other antimicrobial peptides that target the cell membrane .
Comparison with Similar Compounds
Similar Compounds
Loloatin A: Shares a similar structure but differs in specific amino acid residues.
Loloatin C: Another variant with slight differences in the amino acid sequence.
Loloatin D: The least studied variant, with unique structural features.
Uniqueness of Loloatin B
This compound is unique due to its specific amino acid sequence, which imparts distinct antimicrobial properties. It is the most abundant variant produced by Brevibacillus laterosporus and has shown the highest potency against gram-positive bacteria compared to its analogs .
Properties
Molecular Formula |
C67H85N13O14 |
|---|---|
Molecular Weight |
1296.5 g/mol |
IUPAC Name |
2-[(3R,6S,9S,12S,15S,18S,21S,24R,27S,30S)-21-(2-amino-2-oxoethyl)-9-(3-aminopropyl)-24,27-dibenzyl-3-[(4-hydroxyphenyl)methyl]-15-(1H-indol-3-ylmethyl)-6-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29-decaoxo-12-propan-2-yl-1,4,7,10,13,16,19,22,25,28-decazabicyclo[28.3.0]tritriacontan-18-yl]acetic acid |
InChI |
InChI=1S/C67H85N13O14/c1-37(2)29-47-59(86)78-53(32-41-23-25-43(81)26-24-41)67(94)80-28-14-22-54(80)65(92)77-49(31-40-17-9-6-10-18-40)61(88)73-48(30-39-15-7-5-8-16-39)60(87)75-51(34-55(69)82)62(89)76-52(35-56(83)84)63(90)74-50(33-42-36-70-45-20-12-11-19-44(42)45)64(91)79-57(38(3)4)66(93)71-46(21-13-27-68)58(85)72-47/h5-12,15-20,23-26,36-38,46-54,57,70,81H,13-14,21-22,27-35,68H2,1-4H3,(H2,69,82)(H,71,93)(H,72,85)(H,73,88)(H,74,90)(H,75,87)(H,76,89)(H,77,92)(H,78,86)(H,79,91)(H,83,84)/t46-,47-,48+,49-,50-,51-,52-,53+,54-,57-/m0/s1 |
InChI Key |
MIWBQDHORMXYDV-FLSVJYGXSA-N |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN)C(C)C)CC3=CNC4=CC=CC=C43)CC(=O)O)CC(=O)N)CC5=CC=CC=C5)CC6=CC=CC=C6)CC7=CC=C(C=C7)O |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC3=CNC4=CC=CC=C43)CC(=O)O)CC(=O)N)CC5=CC=CC=C5)CC6=CC=CC=C6)CC7=CC=C(C=C7)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![azane;[(2R)-3-[hydroxy-[(1S,2R,3R,4S,5S,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B15135913.png)

